molecular formula C10H10ClFO2 B1426696 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid CAS No. 920501-49-1

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1426696
CAS No.: 920501-49-1
M. Wt: 216.63 g/mol
InChI Key: LCPPRRNODFGFNM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H10ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-fluorobenzene with a suitable alkylating agent under controlled conditions. One common method includes the Friedel-Crafts alkylation reaction, where 4-chloro-2-fluorobenzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)acetic acid
  • 2-(4-Chloro-2-fluorophenyl)propanoic acid
  • 2-(4-Chloro-2-fluorophenyl)butanoic acid

Uniqueness

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research applications.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPPRRNODFGFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(4-chloro-2-fluorophenyl)-2-methylpropanoate (8.11 g, 35.2 mmol) was dissolved in EtOH (70.3 mL) in a vial. KOH (3.95 g, 70.3 mmol) was added, and the sealed vial was heated at 120° C. for 2 hours. The reaction mixture was then diluted with 75 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed with 75 mL of water, and separated. The aqueous layer was acidified to pH=3 with 3N HCl and extracted 2 times with 100 mL of diethyl ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound (6.46 g) as a light yellow solid. MS (m/z)=217 (M+H)+.
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
70.3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
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2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 5
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 6
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid

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